molecular formula C20H19N3O3 B2575214 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide CAS No. 898419-11-9

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide

Cat. No.: B2575214
CAS No.: 898419-11-9
M. Wt: 349.39
InChI Key: NVYLTQOCRDWFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an inhibitor of EGFR . It binds to the ATP-binding site of EGFR, preventing the activation of the intrinsic protein-tyrosine kinase activity of the receptor. The inhibition of EGFR prevents the activation of the downstream signaling pathways, leading to inhibition of cell proliferation and apoptosis.

Biochemical Pathways

The compound this compound affects the EGFR tyrosine kinase inhibitor-sensitive pathway . This pathway is one of the most critical signaling pathways in the development and progression of cancer, involving cell proliferation, apoptosis, angiogenesis, and cell motility. By inhibiting EGFR, this compound prevents the activation of this pathway, thereby inhibiting the growth and proliferation of cancer cells.

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation . By inhibiting EGFR, this compound prevents the activation of downstream signaling pathways involved in cell proliferation and survival, leading to the death of cancer cells.

Properties

IUPAC Name

N-(4-methylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-12-2-5-15(6-3-12)21-19(25)20(26)22-16-10-13-4-7-17(24)23-9-8-14(11-16)18(13)23/h2-3,5-6,10-11H,4,7-9H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYLTQOCRDWFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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